

N-(5-bromopyridin-3-yl)pivalamide chemical structure and IUPAC name

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Compound of Interest

Compound Name: *N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide*

Cat. No.: B1290992

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An In-depth Technical Guide to N-(5-bromopyridin-3-yl)pivalamide

This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for N-(5-bromopyridin-3-yl)pivalamide. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

N-(5-bromopyridin-3-yl)pivalamide is a chemical compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a pivalamide group at the 3-position. The pivalamide group consists of a tert-butyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom.

IUPAC Name: N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide

To visualize the chemical structure, the following DOT script can be used to generate a diagram.

Caption: Chemical structure of N-(5-bromopyridin-3-yl)pivalamide.

Physicochemical Properties

Quantitative data for N-(5-bromopyridin-3-yl)pivalamide is summarized in the table below. This information is critical for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C10H13BrN2O	
Molecular Weight	257.131 g/mol	
Purity	95%	
Storage Temperature	2-8 °C	

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for N-(5-bromopyridin-3-yl)pivalamide is not readily available in the surveyed literature. However, a plausible and efficient synthetic route can be adapted from the established protocol for its isomer, N-(2-bromopyridin-3-yl)pivalamide. This proposed method involves the acylation of 5-amino-3-bromopyridine with pivaloyl chloride.

Proposed Synthesis of N-(5-bromopyridin-3-yl)pivalamide

This protocol is adapted from the synthesis of a related isomer and is expected to yield the target compound with high purity.

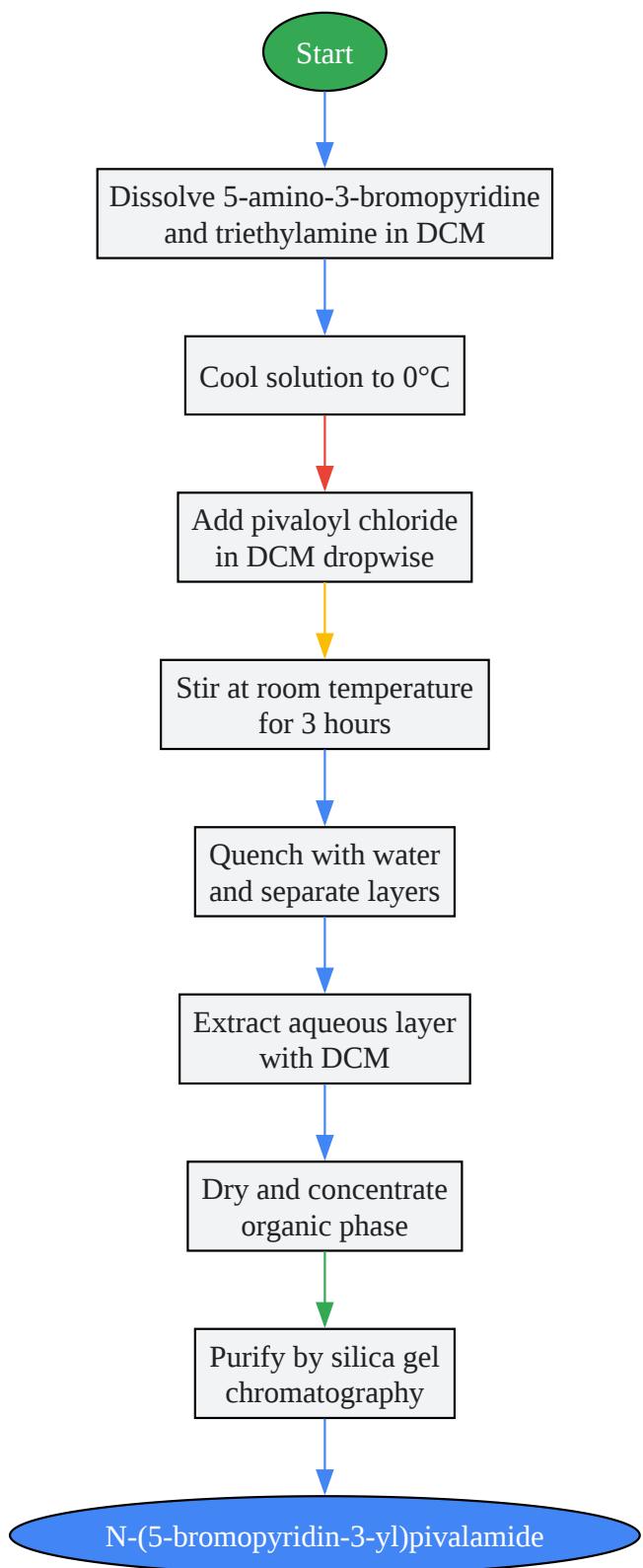
Materials:

- 5-amino-3-bromopyridine
- Pivaloyl chloride (trimethylacetyl chloride)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Water (H₂O)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-bromopyridine (1.0 eq.) and triethylamine (1.3 eq.) in dichloromethane.
- Acylation: Cool the solution to 0°C in an ice bath. To this solution, add pivaloyl chloride (1.1 eq.) dissolved in dichloromethane dropwise.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
- Extraction: Extract the aqueous layer with two portions of dichloromethane.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to obtain N-(5-bromopyridin-3-yl)pivalamide.

The following diagram illustrates the proposed experimental workflow for the synthesis.

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Caption: Proposed workflow for the synthesis of N-(5-bromopyridin-3-yl)pivalamide.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or involvement in signaling pathways for N-(5-bromopyridin-3-yl)pivalamide. Researchers are encouraged to perform initial screenings to determine its potential pharmacological profile.

Conclusion

This technical guide provides the essential chemical information for N-(5-bromopyridin-3-yl)pivalamide, including its structure, IUPAC name, and key physicochemical properties. While a specific synthesis protocol is not documented, a reliable method has been proposed based on the synthesis of a closely related isomer. The lack of data on its biological activity presents an opportunity for novel research in the fields of medicinal chemistry and drug discovery.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com